molecular formula C19H23N7O6 B7765379 (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B7765379
M. Wt: 445.4 g/mol
InChI Key: MSTNYGQPCMXVAQ-KIYNQFGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid, also known as tetrahydrofolate, is a derivative of folic acid. It plays a crucial role as a coenzyme in various biochemical reactions, particularly in the metabolism of amino acids and nucleic acids. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are necessary for DNA replication and repair.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofolate is synthesized from dihydrofolic acid through the action of the enzyme dihydrofolate reductase. This reaction involves the reduction of dihydrofolic acid using nicotinamide adenine dinucleotide phosphate (NADPH) as a reducing agent.

Industrial Production Methods

Industrial production of tetrahydrofolate typically involves microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce tetrahydrofolate. The fermentation broth is then processed to extract and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofolate undergoes various types of chemical reactions, including:

    Oxidation: Tetrahydrofolate can be oxidized to dihydrofolate.

    Reduction: Dihydrofolate can be reduced back to tetrahydrofolate.

    Methylation: Tetrahydrofolate participates in methylation reactions, transferring one-carbon units in the form of methyl groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize tetrahydrofolate to dihydrofolate.

    Reduction: Reducing agents like NADPH are used to reduce dihydrofolate to tetrahydrofolate.

    Methylation: S-adenosylmethionine is a common methyl donor in methylation reactions involving tetrahydrofolate.

Major Products Formed

    Oxidation: Dihydrofolate

    Reduction: Tetrahydrofolate

    Methylation: Methylated derivatives of various substrates

Scientific Research Applications

Tetrahydrofolate has a wide range of applications in scientific research:

    Chemistry: It is used as a coenzyme in various enzymatic reactions, particularly those involving the transfer of one-carbon units.

    Biology: Tetrahydrofolate is essential for DNA synthesis and repair, making it crucial for cell division and growth.

    Medicine: It is used in the treatment of certain types of anemia and as a supplement during pregnancy to prevent neural tube defects.

    Industry: Tetrahydrofolate is used in the production of pharmaceuticals and as a nutritional supplement in food products.

Mechanism of Action

Tetrahydrofolate functions as a coenzyme in the transfer of one-carbon units in various metabolic reactions. It acts as a donor of one-carbon groups, which are essential for the synthesis of purines and thymidylate. The molecular targets of tetrahydrofolate include enzymes involved in nucleotide biosynthesis, such as thymidylate synthase and methionine synthase.

Comparison with Similar Compounds

Similar Compounds

    Dihydrofolate: A precursor of tetrahydrofolate, involved in similar metabolic pathways.

    Methyltetrahydrofolate: A methylated form of tetrahydrofolate, involved in methylation reactions.

    Folic Acid: The oxidized form of tetrahydrofolate, used as a dietary supplement.

Uniqueness

Tetrahydrofolate is unique in its ability to participate in a wide range of one-carbon transfer reactions, making it essential for DNA synthesis and repair. Its role as a coenzyme in these reactions distinguishes it from other similar compounds.

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTNYGQPCMXVAQ-KIYNQFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 2
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 6
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

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